molecular formula C14H21F2N5 B11751300 {[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}[(1-propyl-1H-pyrazol-4-yl)methyl]amine

{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}[(1-propyl-1H-pyrazol-4-yl)methyl]amine

Cat. No.: B11751300
M. Wt: 297.35 g/mol
InChI Key: OZZLUVXOAAJAIH-UHFFFAOYSA-N
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Description

{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}[(1-propyl-1H-pyrazol-4-yl)methyl]amine is a complex organic compound featuring a pyrazole core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}[(1-propyl-1H-pyrazol-4-yl)methyl]amine typically involves multi-step organic reactions The initial step often includes the formation of the pyrazole ring through cyclization reactions involving hydrazines and 1,3-diketones

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency in the product quality.

Chemical Reactions Analysis

Types of Reactions

{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}[(1-propyl-1H-pyrazol-4-yl)methyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur, especially at the difluoroethyl and propyl positions, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, alkyl halides.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different applications.

Scientific Research Applications

{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}[(1-propyl-1H-pyrazol-4-yl)methyl]amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and biological activity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of {[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}[(1-propyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • {[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}[(1-ethyl-1H-pyrazol-4-yl)methyl]amine
  • {[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}[(1-butyl-1H-pyrazol-4-yl)methyl]amine

Uniqueness

The uniqueness of {[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}[(1-propyl-1H-pyrazol-4-yl)methyl]amine lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the difluoroethyl group enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H21F2N5

Molecular Weight

297.35 g/mol

IUPAC Name

N-[[1-(2,2-difluoroethyl)-5-methylpyrazol-4-yl]methyl]-1-(1-propylpyrazol-4-yl)methanamine

InChI

InChI=1S/C14H21F2N5/c1-3-4-20-9-12(6-18-20)5-17-7-13-8-19-21(11(13)2)10-14(15)16/h6,8-9,14,17H,3-5,7,10H2,1-2H3

InChI Key

OZZLUVXOAAJAIH-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=C(C=N1)CNCC2=C(N(N=C2)CC(F)F)C

Origin of Product

United States

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